molecular formula C14H10O2 B8479653 3-Methylxanthen-9-one CAS No. 19814-98-3

3-Methylxanthen-9-one

Cat. No.: B8479653
CAS No.: 19814-98-3
M. Wt: 210.23 g/mol
InChI Key: QTKFCVKEYDZYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylxanthen-9-one (CAS Number: 19814-98-3) is an organic compound with the molecular formula C 14 H 10 O 2 and a molecular weight of 210.23 g/mol . As a methylated derivative of xanthen-9-one, it serves as a valuable chemical scaffold and reference standard in various research fields. Researchers utilize this compound in the synthesis and study of complex xanthone derivatives, a class of molecules known for their diverse biological activities. Xanthone derivatives are frequently investigated for their potential pharmacological properties, drawing interest from medicinal chemistry and drug discovery programs . The core structure of this compound is shared with a class of compounds known as methylxanthines, which include well-known substances like caffeine and theophylline . Methylxanthines are extensively studied for their broad biological effects, which are primarily attributed to mechanisms such as non-selective antagonism of adenosine receptors (A 1 , A 2a , A 2b , A 3 ) and inhibition of phosphodiesterase (PDE) enzymes . PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), mediating various cellular responses . Other investigated mechanisms include the activation of histone deacetylase and modulation of intracellular calcium flux . These pathways are relevant to research areas spanning from neuroinflammation and neurodegeneration to bronchial physiology and immunology . This product is provided for research purposes as a tool compound to explore these and other complex biochemical mechanisms. Intended Use and Handling: This product is labeled with the statement "For Research Use Only" and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referring to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19814-98-3

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylxanthen-9-one

InChI

InChI=1S/C14H10O2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3

InChI Key

QTKFCVKEYDZYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 3 Methylxanthen 9 One and Its Analogues

Classical and Contemporary Synthetic Routes to the Xanthen-9-one Core

The dibenzo-γ-pyrone structure, the core of xanthen-9-one, can be assembled through various classical and modern synthetic strategies. These routes primarily involve the formation of a diaryl ether linkage followed by or concurrent with a ring-closing reaction to form the central pyrone ring.

Intramolecular Cyclization Approaches to Xanthen-9-one Formation

Intramolecular cyclization is a cornerstone of xanthone (B1684191) synthesis, typically involving the ring closure of a pre-formed 2-phenoxybenzoic acid derivative. This precursor contains the three key components of the final structure: the two aromatic rings and the carboxylic acid group that will form the carbonyl of the pyrone ring.

One of the most established methods to generate the 2-phenoxybenzoic acid precursor is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with a phenol (B47542). wikipedia.orgchemeurope.comorganic-chemistry.org For the general xanthone core, this involves reacting a 2-halobenzoic acid with a phenol in the presence of a copper catalyst and a base. The resulting 2-phenoxybenzoic acid is then cyclized under dehydrating acidic conditions. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are traditionally used to promote an intramolecular electrophilic acylation (a type of Friedel-Crafts reaction) where the carboxylic acid acylates the adjacent phenoxy ring, followed by dehydration to yield the xanthen-9-one structure. masterorganicchemistry.com

Another prominent intramolecular approach is the Friedel-Crafts acylation of a diaryl ether with phosgene or its equivalent, followed by cyclization. More commonly, an intramolecular Friedel-Crafts acylation of a pre-formed benzophenone intermediate is employed. nih.govresearchgate.net For instance, a 2-hydroxy-2'-methoxybenzophenone can undergo intramolecular nucleophilic aromatic substitution (SNAr), where the hydroxyl group attacks the methoxy-bearing ring, eliminating methanol to form the xanthen-9-one core. nih.govmdpi.com Microwave irradiation has been shown to significantly accelerate this type of cyclization. researchgate.net

More contemporary methods have focused on transition-metal-free cyclizations. For example, alkene activation using a strong acid like trifluoroacetic acid (TFA) can initiate an intramolecular Friedel-Crafts alkylation to form xanthene derivatives, which can be subsequently oxidized to the corresponding xanthen-9-one. beilstein-journals.orgnih.govbeilstein-archives.org

Cyclization Method Precursor Reagents/Conditions Key Transformation
Acid-Catalyzed Dehydration2-Phenoxybenzoic acidH₂SO₄ or Polyphosphoric Acid (PPA), heatIntramolecular Electrophilic Acylation
Intramolecular SNAr2-Hydroxy-2'-methoxybenzophenoneBase (e.g., K₂CO₃), Microwave (MW) irradiationNucleophilic Aromatic Substitution
Alkene Activationo-Phenoxy-substituted alkeneTrifluoroacetic Acid (TFA)Intramolecular Friedel-Crafts Alkylation

Intermolecular Condensation Reactions for Scaffold Assembly

Intermolecular approaches construct the xanthen-9-one core in a more convergent fashion, often in a single pot. A notable contemporary method involves the reaction of highly reactive aryne intermediates with salicylates. acs.orgnih.gov In this process, a silylaryl triflate is treated with a fluoride source, such as cesium fluoride (CsF), to generate benzyne in situ. The benzyne then undergoes a tandem reaction sequence: first, a nucleophilic coupling with a salicylate (e.g., methyl salicylate), followed by an intramolecular electrophilic cyclization of the resulting carbanionic intermediate to furnish the xanthone scaffold. acs.orgnih.gov This method offers a general and efficient route to a variety of substituted xanthones under relatively mild conditions.

Another classical intermolecular approach is the condensation of a phenol with salicylic acid, often facilitated by a dehydrating agent. For example, the synthesis of 3-hydroxyxanthone can be achieved by reacting resorcinol with salicylic acid in the presence of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as both a solvent and a catalyst for the condensation and cyclization. nih.gov

Regioselective Introduction of the Methyl Group at Position C-3

Achieving the specific 3-methyl substitution pattern on the xanthen-9-one scaffold requires precise control over the reaction's regiochemistry. This can be accomplished either by using a precursor that already contains the methyl group in the correct position or by attempting to methylate the pre-formed xanthone core directly.

Precursor Functionalization Strategies Prior to Core Cyclization

The most straightforward and regiochemically unambiguous method to synthesize 3-Methylxanthen-9-one is to start with precursors that already contain the methyl group at the desired final position. This strategy circumvents the challenges of controlling regioselectivity in later steps.

The key intermediate, 2-(4-methylphenoxy)benzoic acid , is the direct precursor to this compound. Its synthesis is readily achieved via an Ullmann condensation between 2-chlorobenzoic acid and p-cresol (4-methylphenol). prepchem.comnih.gov In this reaction, the phenolic oxygen of p-cresol displaces the chlorine atom on the benzoic acid, guided by a copper catalyst. The methyl group of p-cresol is para to the hydroxyl group, which ensures that after diaryl ether formation and subsequent cyclization, the methyl group will be located at the C-3 position of the resulting xanthen-9-one.

The cyclization of 2-(4-methylphenoxy)benzoic acid is then carried out using standard acid-catalyzed dehydrating conditions, such as heating in concentrated sulfuric acid or polyphosphoric acid, to yield this compound. prepchem.com

Reactant 1 Reactant 2 Reaction Type Intermediate Final Product
2-Chlorobenzoic acidp-Cresol (4-Methylphenol)Ullmann Condensation2-(4-Methylphenoxy)benzoic acidThis compound
2-Methoxybenzoyl chloride1,2,3-Trimethoxy-5-methylbenzeneFriedel-Crafts Acylation(2-hydroxy-3,4-dimethoxy-6-methylphenyl)(2-methoxyphenyl)methanone3,4-Dimethoxy-1-methyl-9H-xanthen-9-one nih.gov

Post-Cyclization Methylation Techniques and Challenges

Introducing a methyl group directly onto a pre-formed xanthen-9-one core is a more challenging approach due to issues of regioselectivity. The most common method for such a transformation would be the Friedel-Crafts alkylation , using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃).

However, the xanthen-9-one scaffold presents a complex electronic landscape for electrophilic aromatic substitution. The carbonyl group at C-9 is strongly electron-withdrawing and deactivating, primarily affecting the rings to which it is fused. Conversely, the ether oxygen at position 10 is an activating, ortho-, para-directing group. The interplay of these effects makes it difficult to selectively target the C-3 position. Direct methylation would likely lead to a mixture of methylated isomers (e.g., at C-2, C-4) and potentially poly-methylated products, posing significant purification challenges. nih.gov The low solubility of many xanthone derivatives can further complicate isolation and purification processes. nih.gov For these reasons, precursor functionalization is the preferred and more controlled method for synthesizing this compound.

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound and its analogues to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating has been shown to dramatically reduce reaction times and improve yields in the synthesis of xanthones. researchgate.netrsc.orgnih.gov For instance, the intramolecular SNAr cyclization of benzophenone precursors can be completed in minutes under microwave conditions, compared to hours with traditional heating. researchgate.net This technique could be applied to the acid-catalyzed cyclization of 2-(4-methylphenoxy)benzoic acid, potentially leading to a more energy-efficient process.

Green Solvents: Traditional xanthone syntheses often employ high-boiling, polar aprotic solvents like DMF or toxic chlorinated solvents. wikipedia.org Research has demonstrated the feasibility of using water as a solvent for the base-catalyzed cyclization of 2,2'-dihydroxybenzophenone precursors, offering a much safer and more environmentally friendly alternative. researchgate.net Exploring water or benign solvent systems like ethanol-water mixtures for the Ullmann condensation step represents a significant green improvement. nih.gov

Solvent-Free and Mechanochemical Methods: A particularly innovative green approach is the use of solvent-free mechanochemistry, such as ball milling. beilstein-journals.org Friedel-Crafts acylation reactions, a key step in some xanthone syntheses, have been successfully performed under solvent-free ball-milling conditions. This technique avoids the use of large quantities of toxic solvents, simplifies workup procedures, and can be more energy-efficient. Applying mechanochemical principles to the Ullmann condensation or the final cyclization step could offer a substantially greener route to this compound.

Catalysis: The use of efficient and recyclable catalysts is a core tenet of green chemistry. While the Ullmann condensation traditionally used stoichiometric copper, modern protocols use catalytic amounts of copper with appropriate ligands. wikipedia.org Ultrasound-assisted syntheses using recoverable nanocatalysts have also been developed for related xanthene derivatives, offering high yields under mild, room-temperature conditions. nih.gov

Solvent-Free and Aqueous Media Syntheses

The development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. While specific examples for the synthesis of this compound under these conditions are not extensively documented, related studies on similar heterocyclic systems provide valuable insights. For instance, the catalyst-free N-methylation of 3-methylxanthine, a related purine derivative, has been successfully demonstrated in water, showcasing the potential of aqueous media for such transformations. researchgate.net This approach, if adapted to xanthone synthesis, could offer a significantly more environmentally friendly alternative to traditional methods that often employ harsh dehydrating agents and high-boiling point organic solvents.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent another promising avenue. These methods can lead to shorter reaction times, higher yields, and simplified purification procedures. The synthesis of various heterocyclic compounds has been achieved under solvent-free conditions, suggesting the feasibility of applying this methodology to the synthesis of this compound and its derivatives.

Microwave and Ultrasound Assisted Methodologies

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods. researchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various xanthone and xanthine (B1682287) derivatives. nih.govnih.govresearchgate.net For example, the synthesis of C8-analogues of methylxanthines has been efficiently carried out using microwave irradiation, achieving high yields in short reaction times. nih.govresearchgate.net While a specific protocol for this compound is not detailed in the reviewed literature, the general applicability of this method to the xanthone scaffold is well-established.

Table 1: Examples of Microwave-Assisted Synthesis of Xanthone Analogues
Starting MaterialsReaction ConditionsProductYield (%)Reference
8-Chlorocaffeine, Benzeneboronic acidPd(PPh₃)₄, K₂CO₃, Toluene-water, 130°C, 1.5 h8-Phenylcaffeine70 nih.gov
C8-Caffeine/Theobromine/Theophylline, Aliphatic alcoholsTBHP, 120°C, 20 minC8-(Hydroxymethyl)-methylxanthine derivativesup to 98 nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides a green and efficient alternative for the synthesis of organic compounds. unito.itnih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating chemical transformations. unito.itnih.gov This technique has been employed for the synthesis of various functionalized xanthene derivatives, often resulting in high yields and significantly reduced reaction times. unito.itnih.gov The use of ultrasound can also facilitate reactions in aqueous media, further enhancing the green credentials of the synthetic process. nih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Xanthene Analogues
Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Aromatic aldehydes, DimedoneZn(OAc)₂, Ethanol, 15-45 minXanthene derivatives84-95 unito.it
Aldehydes, 2-NaphtholNH₄H₂PO₄/SiO₂, 6 min14-Aryl-14H-dibenzo[a,j]xanthenes85-98 unito.it

Catalytic Approaches for Sustainable this compound Production

Catalysis plays a pivotal role in the development of sustainable chemical processes. For the synthesis of xanthones, including this compound, various catalytic systems have been explored to improve efficiency and reduce environmental impact.

Photocatalysis, utilizing visible light as an energy source, has emerged as a powerful tool in organic synthesis. mdpi.comnih.gov A metal-free photocatalytic oxidation of 9H-xanthenes to the corresponding xanthones has been developed, using riboflavin tetraacetate as a photocatalyst and molecular oxygen as the oxidant. mdpi.comnih.gov This method offers a green and efficient route to xanthones, avoiding the use of stoichiometric and often toxic oxidizing agents. mdpi.comnih.gov The reaction proceeds under mild conditions and provides high to quantitative yields of the desired products. mdpi.comnih.gov

Another innovative approach involves the coupling of arynes with substituted benzoates. This method allows for the one-pot synthesis of xanthones, thioxanthones, and acridones under mild, metal-free conditions. nih.gov The reaction is believed to proceed through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov This strategy has been successfully applied to the synthesis of various substituted xanthones, demonstrating its potential for the preparation of this compound. nih.gov

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

The strategic modification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Various derivatization techniques can be employed to introduce a wide range of functional groups at different positions of the xanthone core.

Functionalization at Peripheral Positions (e.g., Halogenation, Nitration, Amination)

The aromatic rings of the xanthen-9-one nucleus are amenable to electrophilic substitution reactions, allowing for the introduction of various substituents.

Nitration: Nitration of the xanthone core introduces a versatile nitro group that can be further transformed into other functional groups, such as amines. The synthesis of nitro-substituted acridone derivatives, which are structurally related to xanthones, has been reported, suggesting that similar methodologies could be applied to the this compound scaffold.

Amination: The introduction of amino groups is a common strategy in medicinal chemistry to enhance solubility and provide a handle for further derivatization. The synthesis of aminated xanthone derivatives has been achieved through various methods, including nucleophilic aromatic substitution and reductive amination.

Ring Expansion and Contraction Methodologies from this compound Precursors

Altering the core heterocyclic structure through ring expansion or contraction can lead to novel scaffolds with unique three-dimensional shapes and potentially different biological activities. While the application of these methodologies directly to this compound precursors is not well-documented, the general principles of these transformations are established in organic chemistry. wikipedia.org

Ring Expansion: Methods like the Tiffeneau-Demjanov rearrangement could potentially be adapted to expand one of the rings of a suitably functionalized xanthone precursor. wikipedia.org This would involve the conversion of a ketone to an amino alcohol, followed by diazotization and rearrangement.

Ring Contraction: The Favorskii rearrangement is a classic method for the contraction of cyclic ketones. wikipedia.org Application of this reaction to a halogenated derivative of a reduced this compound could potentially lead to a contracted ring system. These transformations, while synthetically challenging, offer a pathway to novel and structurally diverse analogues.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methylxanthen 9 One

Single-Crystal X-ray Diffraction Analysis

Polymorphism and Cocrystallization Studies for Solid-State Engineering

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical and chemical properties. While dedicated studies on the polymorphic behavior of 3-Methylxanthen-9-one are not extensively documented, research on the parent compound, xanthone (B1684191), provides a foundational understanding.

Studies have investigated the polymorphism of xanthone, revealing different crystalline forms depending on the crystallization conditions. acs.orgnih.gov For instance, two different space groups for 9-xanthone have been deposited in the Cambridge Structure Database: an orthorhombic P212121 and a monoclinic P21 structure, solved at room and low temperatures, respectively. nih.gov However, the high similarity between these structures suggests the possibility of a single crystal structure, with observed differences potentially arising from experimental parameters. nih.gov Crystallization experiments on xanthone from various solvents at ambient temperature have consistently yielded a single solid form, highlighting the need for a broad range of conditions to induce polymorphism. acs.org

The introduction of a methyl group at the 3-position of the xanthone core in this compound introduces a modification that could influence intermolecular interactions and potentially lead to different packing arrangements and, consequently, polymorphism. The principles of crystal engineering, which involve the design of molecular solids with desired properties, can be applied to explore the solid-state landscape of this compound. usf.edu

Cocrystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is another avenue for solid-state engineering. rsc.org This technique can be employed to modify the physicochemical properties of a compound. The design of cocrystals relies on understanding and utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking. saspublishers.com Given the structure of this compound, with its ketone functional group and aromatic rings, it presents potential sites for forming cocrystals with suitable coformers.

Table 1: Crystallographic Data for Xanthone (Parent Compound) (Note: Data for this compound is not available; this table for the parent compound is for illustrative purposes.)

ParameterForm IForm II
Crystal SystemOrthorhombicMonoclinic
Space GroupP212121P21
TemperatureRoom TemperatureLow Temperature

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within a compound.

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of the xanthone core and the methyl substituent. The xanthone structure gives rise to several key vibrational modes that can be used for its identification. mdpi.com

The most prominent vibrational band is typically the C=O stretching mode of the ketone group, which is expected in the region of 1650-1600 cm⁻¹. The precise position of this band can be influenced by the electronic effects of substituents on the aromatic rings. The C-O-C stretching vibrations of the ether linkage within the central pyrone ring are also characteristic and are expected to appear in the fingerprint region.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending modes will be present at lower wavenumbers. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. The methyl group of this compound will introduce its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Aromatic Rings
Methyl C-H Stretch2975-2850Methyl Group
C=O Stretch1650-1600Ketone
Aromatic C=C Stretch1600-1400Aromatic Rings
Methyl C-H Bend1470-1370Methyl Group
C-O-C Stretch1300-1000Ether
Aromatic C-H Bend900-675Aromatic Rings

This table is interactive. Click on the headers to sort.

The combination of FT-IR and Raman spectroscopy provides a unique "structural fingerprint" for a molecule. This is particularly useful for distinguishing between isomers. For example, the vibrational spectrum of this compound would be distinct from that of other methylxanthenone isomers, such as 1-methyl-, 2-methyl-, or 4-methylxanthen-9-one. The substitution pattern on the aromatic ring influences the symmetry of the molecule and the vibrational coupling between different modes, leading to unique spectral features for each isomer.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing valuable structural information.

The fragmentation of the xanthone core is well-characterized and often involves retro-Diels-Alder (RDA) reactions. nih.gov For this compound, the fragmentation pathway is expected to be initiated by the stable xanthone nucleus. Common fragmentation pathways for xanthone derivatives include the loss of small neutral molecules such as CO and CHO. researchgate.net The presence of the methyl group may lead to the loss of a methyl radical (•CH₃) or the rearrangement and subsequent fragmentation of the aromatic ring to which it is attached.

Table 3: Predicted Fragmentation Pathway for this compound [M+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
211.0759183.0810COProtonated methyl-dibenzofuran
211.0759182.0732CHO•Methyl-dibenzofuran radical cation
211.0759168.0599CH₃• + COProtonated dibenzofuran
183.0810155.0861COProtonated biphenyl derivative

This table is interactive. Click on the headers to sort.

Gas chromatography-mass spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. The volatility of this compound is expected to be sufficient for GC analysis, although the optimal conditions, such as injector temperature, may need to be carefully determined to avoid thermal degradation.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound, also known as 3-methylxanthine (3-MX), provide significant insights into its molecular structure and excited-state dynamics. Spectroscopic techniques such as UV-Visible absorption, fluorescence, and phosphorescence are instrumental in characterizing the electronic transitions and relaxation pathways of this xanthine (B1682287) derivative.

The UV-Visible absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which is typical for purine-based systems. The chromophore responsible for this absorption is the conjugated π-electron system of the xanthine core.

Studies have shown that the absorption spectra of this compound in water and methanol are quite similar, with both exhibiting an absorption maximum at 271 nm. mdpi.comresearchgate.net This similarity suggests that the electronic ground state of the molecule is not significantly perturbed by the polarity of these solvents. The position of the absorption maximum is consistent with π → π* electronic transitions within the heterocyclic ring system.

The fluorescence emission spectrum of this compound is solvent-dependent. In methanol, the emission maximum is observed at 311 nm, while in aqueous solution, it is slightly red-shifted to 315 nm. mdpi.comresearchgate.net This red shift in water indicates a degree of stabilization of the first excited singlet state in the more polar solvent. The spectral half-width of the fluorescence is also broader in water (6150 cm⁻¹) compared to methanol (5200 cm⁻¹), suggesting a wider range of solute-solvent interactions in the aqueous environment. mdpi.com

Table 1: UV-Visible Absorption and Fluorescence Spectral Data for this compound

SolventAbsorption λmax (nm)Emission λmax (nm)
Water271315
Methanol271311

The luminescence efficiency of this compound is relatively low, a characteristic it shares with many other purine derivatives. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For this compound, the fluorescence quantum yield has been determined to be very low, on the order of 3 x 10-4. mdpi.comresearchgate.netnih.gov This low value indicates that non-radiative decay processes are the dominant pathways for the de-excitation of the first excited singlet state.

Phosphorescence, which is emission from an excited triplet state, is another possible de-excitation pathway. While specific data on the phosphorescence quantum yield of this compound is not available, studies on related methylxanthines like caffeine, theophylline, and theobromine have shown that they exhibit long-lived phosphorescence with lifetimes around 0.1 seconds under specific conditions, such as on a paper substrate at room temperature. nih.govresearchgate.net This suggests that intersystem crossing to the triplet state may occur in these molecules.

Table 2: Luminescence Data for this compound

ParameterValue
Fluorescence Quantum Yield (Φf)3 x 10-4
Phosphorescence Quantum Yield (Φp)Data not available
Phosphorescence Lifetime (τp)Data not available

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of excited states. For this compound, these studies reveal that the fluorescence decay is extremely short-lived and non-exponential, indicating complex relaxation dynamics. mdpi.comresearchgate.netnih.gov

Femtosecond fluorescence spectroscopy has shown that the average fluorescence decay time for this compound is approximately 0.9 picoseconds. mdpi.comresearchgate.netnih.gov The non-exponential nature of the decay suggests the involvement of multiple deactivation pathways from the excited state. A more detailed analysis of the fluorescence decay of this compound in methanol reveals a bi-exponential decay profile. This has been attributed to different relaxation processes.

The decay can be fitted to a model with two lifetime components: a very fast component (τ₁) of approximately 0.2 picoseconds with a large amplitude (a₁ ≈ 0.72), and a slower component (τ₂) of about 2.8 picoseconds with a smaller amplitude (a₂ ≈ 0.28). The presence of these multiple decay components is consistent with theoretical predictions that suggest the involvement of several conical intersections in the relaxation of the lowest singlet excited state of xanthines. nih.gov These conical intersections provide very efficient pathways for the molecule to return to the ground state non-radiatively, explaining the very low fluorescence quantum yield.

Table 3: Time-Resolved Fluorescence Decay Parameters for this compound in Methanol

Decay ComponentLifetime (τ) (ps)Amplitude (a)
10.20.72
22.80.28

Computational and Theoretical Investigations of 3 Methylxanthen 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the electronic behavior of molecules. These methods provide a robust framework for predicting molecular properties, from stable geometries to reactivity patterns.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total electronic energy at various atomic arrangements to find the configuration with the minimum energy.

Table 1: Illustrative Optimized Geometrical Parameters for 3-Methylxanthen-9-one The following data is representative of typical DFT (B3LYP/6-31G(d)) outputs and is for illustrative purposes.

ParameterTypeAtoms InvolvedPredicted Value
Bond LengthC=OC9=O101.24 Å
Bond LengthC-OC4a-O51.37 Å
Bond LengthC-CC3-C(methyl)1.51 Å
Bond AngleC-O-CC4a-O5-C5a118.5°
Bond AngleC-C=OC9a-C9-O10121.0°
Dihedral AngleC-C-C-CC1-C2-C3-C4~0.5°

DFT calculations are highly effective at predicting spectroscopic properties that are crucial for chemical identification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net By calculating the ¹H and ¹³C chemical shifts for this compound, a theoretical spectrum can be generated. This predicted spectrum is invaluable for assigning peaks in experimental data and confirming the molecular structure.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to investigate the electronic transitions of a molecule. By calculating the energy difference between the ground state and various excited states, it is possible to predict the wavelength of maximum absorption (λ_max). For aromatic systems like this compound, these calculations typically reveal intense π→π* transitions.

IR Frequencies: The vibrational modes of a molecule can be calculated by computing the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational frequencies and their corresponding intensities, which constitute a theoretical infrared (IR) spectrum. A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group.

Table 2: Representative Predicted Spectroscopic Data for this compound The following data is illustrative of results from DFT and TD-DFT calculations.

Spectroscopy TypeParameterPredicted ValueAssignment
¹³C NMRChemical Shift (δ)178.5 ppmC9 (Carbonyl)
¹H NMRChemical Shift (δ)2.45 ppm-CH₃ (Methyl Protons)
UV-Visλ_max340 nmπ→π* transition
IRFrequency (ν)1655 cm⁻¹C=O stretch

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

Analysis of the HOMO and LUMO electron density distributions for this compound reveals the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically distributed across the fused aromatic rings, while the LUMO is often localized more around the carbonyl group and the adjacent aromatic carbons, indicating this region is the primary electrophilic site.

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound Calculated values are representative of typical DFT outputs.

ParameterValue (eV)Description
HOMO Energy-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.15 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.10 eVEnergy difference indicating chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of how this compound behaves and interacts within a particular environment, such as a solvent. nih.gov

The conformation and dynamic behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model this compound in various solvent boxes (e.g., water, ethanol, chloroform) to observe these effects. By simulating the system for nanoseconds, trajectories are generated that show how the molecule's geometry fluctuates. For a relatively rigid molecule like this compound, these simulations can reveal subtle changes in planarity and the rotational behavior of the methyl group in response to different solvent polarities. Properties like the radius of gyration can be calculated from the trajectory to quantify the molecule's compactness in different media. mdpi.com

MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. This allows for a detailed analysis of the solvation shell—the layer of solvent molecules immediately surrounding the solute. A key analysis is the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in a polar solvent like water, the RDF for the carbonyl oxygen would likely show a high probability peak at a short distance, indicating strong hydrogen bonding interactions. These simulations provide a molecular-level understanding of solvation, which is critical for predicting solubility and reactivity in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new compounds and providing insights into the mechanisms of action.

Development of Molecular Descriptors for this compound and its Analogues

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogues, a variety of descriptors would be developed to capture their physicochemical and structural properties. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices), and counts of specific functional groups. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as solvent-accessible surface area and molecular volume. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov

In studies on xanthone (B1684191) derivatives, a range of descriptors has been found to be significant in correlating with biological activities such as anticancer and enzyme inhibition. nih.govnih.gov For instance, a QSAR study on xanthone derivatives for anticancer activity identified dielectric energy, hydroxyl group count, LogP (a measure of lipophilicity), a shape index, and the solvent-accessible surface area as key descriptors. nih.gov Another study on the α-glucosidase inhibitory potential of xanthone derivatives utilized descriptors derived from the SMILES notation of the molecules. tandfonline.com

The following table provides examples of molecular descriptors that would be relevant for this compound and its analogues, based on studies of the broader xanthone class.

Descriptor CategorySpecific Descriptor ExampleDescriptionRelevance
Physicochemical LogPThe logarithm of the partition coefficient between n-octanol and water.Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Topological Shape Index (order 3)A numerical value that describes the shape of the molecule.Can be related to how well the molecule fits into a biological target's binding site.
Geometrical Solvent-Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.Relates to the molecule's interaction with its environment and potential for binding.
Quantum Chemical Net Atomic Charge (e.g., on C1, C2, C3)The electrical charge on a specific atom in the molecule.Provides insight into the electrostatic interactions with a biological target. nih.gov
Quantum Chemical Dipole MomentA measure of the overall polarity of the molecule.Influences long-range interactions with polar molecules and biological receptors. nih.gov

Predictive Modeling of Molecular Interactions based on Structural Features

Once a set of molecular descriptors has been developed, statistical methods are employed to build a predictive QSAR model. This model takes the form of a mathematical equation that relates the descriptors to the biological activity of the compounds. Common methods for building these models include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to capture non-linear relationships between structure and activity.

A successful QSAR model can be used to predict the activity of novel, untested compounds. For example, a QSAR model for xanthone derivatives as anticancer agents could be used to screen a virtual library of new analogues to identify those with the highest predicted potency. nih.gov Furthermore, the descriptors included in the final QSAR model can provide valuable insights into the mechanism of action. For instance, if LogP is a significant descriptor, it suggests that the lipophilicity of the molecule is a key factor in its biological activity.

Molecular docking is another powerful predictive modeling technique that complements QSAR. It involves placing a molecule (ligand) into the binding site of a biological target (receptor) in a variety of orientations and conformations to predict the preferred binding mode and affinity. nih.gov For xanthone derivatives, docking studies have been used to predict their interactions with targets such as DNA topoisomerase IIα, telomerase, COX-2, and CDK2. nih.govnih.gov These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding.

The table below illustrates the kind of data that would be generated from a predictive modeling study of this compound, based on similar studies of xanthone derivatives.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2) -7.0 to -8.5Leu83, Ile10, Val18Hydrophobic
Asp86, Gln131Hydrogen Bonding
Epidermal Growth Factor Receptor (EGFR) -6.5 to -8.0Leu718, Val726Hydrophobic
Met793, Thr790Hydrogen Bonding

Note: The values in this table are hypothetical and for illustrative purposes, based on typical binding energies and interacting residues observed for xanthone derivatives with these protein families. journals.co.za

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions. By modeling the reactants, products, and transition states, it is possible to elucidate reaction mechanisms, understand reactivity, and predict the feasibility of a chemical transformation.

Transition State Characterization and Activation Energy Determination

A key concept in chemical kinetics is the transition state , which is the highest energy point along the reaction coordinate that separates the reactants from the products. The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the rate of the reaction.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate and characterize transition states. A true transition state on the potential energy surface is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Computationally, a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, computational chemists would model the structures of the reactants, products, and the proposed transition state. By calculating their energies, the activation energy for the reaction can be determined. A study on the catalytic mechanism of xanthine (B1682287) oxidase, a related heterocyclic system, utilized DFT to model the transition states of the reaction and calculate the corresponding energy barriers. ccsenet.org

The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction involving a xanthone derivative.

Reaction StepTransition State StructureImaginary Frequency (cm⁻¹)Activation Energy (kcal/mol)
Ring Cyclization [Structure of the cyclization transition state]-35025
Methylation [Structure of the methylation transition state]-50015

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Pathway Determination and Energetic Profiles

By mapping out the energies of the reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This diagram provides a visual representation of the entire reaction pathway and allows for the identification of the rate-determining step (the step with the highest activation energy).

Computational studies can also be used to compare different possible reaction pathways to determine the most likely mechanism. For the synthesis of the xanthone scaffold, several routes are known, such as the Ullman condensation and various cyclization reactions. nih.gov Computational chemistry could be used to investigate the energetic profiles of these different pathways for the synthesis of this compound, providing insights into which route is more energetically favorable.

For example, a computational study could compare a one-step synthesis to a multi-step pathway involving stable intermediates. By calculating the energies of all species along each pathway, it would be possible to determine which mechanism is more likely to occur under a given set of conditions. These computational insights can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Mechanistic Biological and Biochemical Studies of 3 Methylxanthen 9 One

Enzyme Kinetic Modulation and Inhibition Profiling (In Vitro Systems)

Methylxanthines are known to interact with various enzymes, modulating their activity. This interaction is a key aspect of their biological effects.

Methylxanthines are well-documented inhibitors of phosphodiesterases (PDEs), a group of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting PDEs, methylxanthines increase the intracellular levels of these second messengers, leading to a variety of physiological responses. nih.gov Additionally, some methylxanthines have been shown to inhibit other enzymes such as pyridoxal kinase and xanthine (B1682287) oxidase. nih.govbiotechrep.ir For instance, theophylline has been identified as a competitive inhibitor of sheep brain pyridoxal kinase. nih.gov

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. graphpad.com The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme. Reversibility studies determine whether the inhibitor binds to the enzyme covalently (irreversible) or non-covalently (reversible).

Studies on common methylxanthines have determined their inhibitory constants for various enzymes. For example, theophylline was found to be a competitive inhibitor of sheep brain pyridoxal kinase with a Ki of 8.7 µmol/L, while caffeine was a less potent inhibitor with a Ki of 45 µmol/L. nih.gov In another study, theophylline and caffeine were shown to inhibit peroxidase with IC50 values of 0.55 mM and 0.6 mM, and Ki values of 0.045 mM and 0.08 mM, respectively. biotechrep.ir

Regrettably, specific IC50 and Ki values for 3-Methylxanthen-9-one against any enzyme target have not been reported in the reviewed literature. Consequently, no data tables for these kinetic parameters can be provided at this time. Further research is necessary to determine the inhibitory potency and kinetics of this compound.

The interaction between a methylxanthine and an enzyme is governed by its chemical structure. The xanthine core and the position and nature of the methyl groups influence the binding affinity and inhibitory mechanism. For example, the presence of a methyl group at the 7-position of the xanthine ring in caffeine is suggested to be the reason for its lower potency in inhibiting pyridoxal kinase compared to theophylline, which lacks this methyl group. nih.gov

Molecular docking studies on various methylxanthine derivatives have provided insights into their binding modes with enzymes like acetylcholinesterase. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex.

A detailed structure-based rationalization of the interactions between this compound and its potential enzyme targets is currently not possible due to the absence of specific experimental or computational studies on this compound.

Receptor Binding Assays and Ligand-Target Interactions (Cell-Free and In Vitro Models)

Beyond enzyme inhibition, a primary mechanism of action for many methylxanthines is their ability to act as antagonists at adenosine receptors. nih.gov

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. These studies use a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of an unlabeled compound, such as a methylxanthine, to displace the radioligand is measured, and from this, its binding affinity (often expressed as a Ki or IC50 value) can be determined.

Numerous studies have characterized the binding of various methylxanthines to adenosine receptors. nih.govpnas.org These studies have shown that the affinity of methylxanthines for adenosine receptors correlates with their central stimulant actions. nih.gov

Specific radioligand binding data for this compound at any receptor are not available in the published literature. Therefore, its receptor binding affinity remains to be experimentally determined.

Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand and a receptor at the molecular level. nih.govresearchgate.net These methods can provide valuable insights into the binding mode, binding energy, and the stability of the receptor-ligand complex.

Molecular docking studies have been performed on various methylxanthine derivatives to understand their interactions with different receptors and enzymes. nih.govnih.govbenthamdirect.com For instance, docking studies have been used to investigate the binding of methylxanthines to the active site of acetylcholinesterase and to predict their binding affinity to SARS-CoV-2 proteins. nih.govnih.gov

As with other experimental data, there are no published molecular docking or molecular dynamics simulation studies specifically focused on the interaction of this compound with any biological receptor. Such studies would be valuable in predicting its potential biological targets and understanding its mechanism of action.

Allosteric Modulation Mechanisms and Binding Site Characterization

Currently, specific studies detailing the allosteric modulation mechanisms or characterizing the binding site of this compound are not available in the reviewed scientific literature. While research has been conducted on other xanthone (B1684191) derivatives, demonstrating their potential to interact with various biological targets, direct evidence pinpointing an allosteric binding site for this compound is absent.

Research into the broader class of xanthine derivatives has identified allosteric binding sites on enzymes such as methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). nih.gov These studies have utilized structural biology to reveal interactions with less conserved regions of the protein, distinct from the active site. nih.gov However, it is crucial to note that xanthine and xanthen-9-one are structurally different classes of compounds, and these findings cannot be directly extrapolated to this compound. Further investigation, including co-crystallography and computational modeling, would be necessary to identify and characterize any potential allosteric binding sites for this compound.

Cellular Pathway Modulation and Molecular Signaling (In Vitro Cell Line Studies)

The influence of xanthen-9-one derivatives on cellular pathways has been a subject of investigation, particularly in the context of cancer cell lines. These studies provide a foundational understanding of how this class of compounds, including potentially this compound, may exert its biological effects.

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) in Response to this compound

Specific gene expression analyses, such as RT-qPCR or RNA-seq, conducted directly in response to this compound treatment have not been extensively reported. However, studies on other modified xanthone derivatives have shown a capacity to modulate the expression of genes involved in cellular stress responses. For instance, treatment of ovarian cancer cells with certain xanthone derivatives led to increased expression of heat shock proteins (HSPs) like HSP90A and HSP90B. nih.gov HSPs are molecular chaperones critical for cellular reaction to stress, and their modulation suggests an impact on protein folding and stability pathways. nih.gov It is plausible that this compound could influence similar gene expression pathways, though dedicated studies are required for confirmation.

Protein Expression and Post-Translational Modification (e.g., Phosphorylation, Acetylation) Studies

Direct studies on the effect of this compound on total protein expression or specific post-translational modifications are limited. The general mechanisms of the broader methylxanthine class (a different chemical family) involve the inhibition of phosphodiesterases, which leads to an increase in intracellular cAMP and cGMP. nih.gov This, in turn, can influence a wide array of downstream signaling events, including the phosphorylation of various proteins by protein kinases. However, whether this compound, a xanthone, shares this mechanism is not established. Research on other xanthone derivatives suggests they can induce cellular stress pathways, such as the unfolded protein response, which is intrinsically linked to changes in protein synthesis and post-translational modifications to restore cellular homeostasis. nih.gov

Intracellular Localization and Trafficking Studies of this compound

The specific intracellular localization and trafficking patterns of this compound have not been elucidated in the available literature. The lipophilic nature of the core xanthen-9-one structure suggests it may be capable of diffusing across cellular membranes. nih.gov Studies on related methylxanthines, like caffeine, indicate an ability to readily pass through membranes, which is a key aspect of their biological activity. nih.gov Understanding where this compound accumulates within the cell (e.g., cytoplasm, mitochondria, nucleus) is essential for identifying its direct molecular targets and mechanisms of action. Techniques such as fluorescence microscopy with a labeled compound would be required to track its subcellular distribution.

Oxidative Stress Response and Antioxidant Mechanisms (In Vitro Systems)

The capacity of chemical compounds to interact with and neutralize free radicals is a key aspect of their potential biological activity. This is often evaluated through in vitro assays that measure antioxidant capacity.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

Direct radical scavenging assays are standard methods to evaluate the antioxidant potential of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the scavenging of the ABTS radical cation. nrfhh.comnih.gov

While many natural and synthetic compounds have been evaluated using these methods, specific IC50 values or percentage inhibition data for this compound in DPPH and ABTS assays are not reported in the currently available scientific literature. The antioxidant activity of the broader class of xanthone derivatives has been noted, often linked to the arrangement of hydroxyl groups on the core structure, which can readily donate a hydrogen atom to stabilize free radicals. The potential of this compound as a radical scavenger would depend on its specific chemical properties, and empirical testing is needed to quantify this activity.

Protein Interaction Studies (In Vitro)Specific in vitro studies identifying protein targets for this compound or quantifying its binding affinity to any particular protein are absent from the current scientific literature.

Binding Thermodynamics and Kinetics of Related Methylxanthines

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to elucidate the thermodynamics and kinetics of ligand-protein interactions. For xanthine derivatives, these methods have been instrumental in characterizing their binding to various proteins, including RNA aptamers.

For instance, studies on 3-methylxanthine binding to RNA aptamers have determined its dissociation constant (Kd) to be in the range of approximately 1.6 to 3 µM. This indicates a moderate binding affinity. Such studies provide a quantitative measure of the strength of the interaction between the small molecule and its biological target.

Table 1: Illustrative Binding Affinity Data for 3-Methylxanthine with RNA Aptamers

LigandTargetTechniqueDissociation Constant (Kd)
3-MethylxanthineTheophylline-binding aptamerNot Specified~1.6 - 3 µM
3-Methylxanthine3MX-binding aptamerNot Specified~1.6 - 3 µM

This table is illustrative and based on data for 3-methylxanthine, not this compound.

Conformational Changes Induced by Xanthine Derivative Binding to Proteins

The binding of a small molecule to a protein can induce significant conformational changes in the protein structure, which is often crucial for its biological function. Fluorescence spectroscopy is a common technique to monitor such changes.

In the case of 3-methylxanthine binding to specific RNA aptamers, a significant enhancement in fluorescence has been observed. This suggests that the binding event induces a conformational change within the aptamer structure, similar to what is seen with the binding of other related xanthines like theophylline. This conformational capture mechanism is a key aspect of the molecular recognition process.

Co-crystallization with Target Proteins for High-Resolution Structural Insights

X-ray crystallography of a ligand co-crystallized with its protein target provides high-resolution structural information about the binding mode and the specific molecular interactions. While no co-crystallization data exists for this compound, extensive structural information is available for other xanthine derivatives.

For example, the crystal structure of 3-isobutyl-1-methylxanthine (IBMX) in complex with phosphodiesterase 9A2 (PDE9A2) has been determined. These studies reveal the precise orientation of the inhibitor within the active site and the key hydrogen bonding and hydrophobic interactions that stabilize the complex. Such structural insights are invaluable for understanding the basis of inhibitor potency and selectivity and for guiding the design of new, more effective inhibitors.

Membrane Interaction Studies of Xanthine Derivatives (In Vitro Liposome and Cell Membrane Models)

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. In vitro models using liposomes and cell membranes are employed to assess membrane permeability and the effects of compounds on membrane properties.

Permeability Across Model Lipid Bilayers and Membrane Partitioning

The permeability of xanthine derivatives across cell membranes has been shown to correlate with their lipophilicity, often quantified by the oil:water partition coefficient. Studies on a range of methylxanthines, including caffeine, theophylline, and theobromine, have demonstrated that their rate of entry into cells is related to their partitioning behavior. Caffeine, being more lipophilic, exhibits faster cell entry compared to the more hydrophilic theophylline and theobromine. This highlights the importance of physicochemical properties in determining the bioavailability of these compounds at their intracellular sites of action.

Modulation of Membrane Fluidity and Integrity

While specific studies on the effect of this compound on membrane fluidity and integrity are absent, research on related compounds provides some insights. For instance, IBMX has been shown to affect the potassium permeability of neuronal membranes. The interaction of small molecules with the lipid bilayer can alter its physical properties, such as fluidity, which can, in turn, modulate the function of membrane-embedded proteins like ion channels. The extent and nature of these effects are dependent on the specific chemical structure of the compound and the composition of the membrane.

Applications and Advanced Materials Science Incorporating 3 Methylxanthen 9 One

Catalytic Roles of 3-Methylxanthen-9-one and its Complexes

Photocatalytic Systems for Organic Transformations

The xanthone (B1684191) scaffold, including derivatives such as this compound, is a subject of interest in the field of photocatalysis. While specific research focusing exclusively on this compound is limited, the general class of xanthones and thioxanthones has been recognized for its potential as organic photocatalysts. These compounds can act as sensitizers in various light-induced organic transformations.

Xanthones, in general, are utilized as inexpensive and stable photocatalysts. For instance, the parent compound, xanthone, has been successfully used in the visible-light-promoted oxidative cyclization of cinnamic acid derivatives to synthesize coumarins. This process highlights the ability of the xanthone core to absorb light and initiate electron transfer processes, which are fundamental to photocatalysis. The presence of a methyl group at the 3-position, as in this compound, is expected to modulate the electronic properties of the xanthone core through an inductive effect. This modification can influence the absorption spectrum, excited-state energies, and redox potentials, thereby affecting its efficiency and selectivity as a photocatalyst.

Thioxanthone derivatives, which are structurally related to xanthones, have been extensively studied as organic photocatalysts for polymerization processes. acs.orgnih.gov They can act as metal-free photoredox catalysts active in both oxidative and reductive cycles. acs.orgnih.gov While this compound is not a thioxanthone, the principles of its photocatalytic activity would be similar, involving the generation of a triplet excited state upon light absorption, which can then participate in energy or electron transfer with a substrate.

The general mechanism for a xanthone-sensitized photoreaction involves the initial excitation of the xanthone to a singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This triplet sensitizer can then interact with a substrate in several ways:

Energy Transfer: The excited xanthone can transfer its energy to a substrate, promoting it to an excited state that can then undergo a desired transformation.

Electron Transfer: The excited xanthone can act as either an electron donor or an electron acceptor, depending on the substrate and reaction conditions, to generate radical ions that initiate subsequent reactions.

The potential applications of xanthone-based photocatalysts are broad, ranging from the synthesis of complex organic molecules to the initiation of polymerization reactions for applications like 3D printing. acs.orgnih.gov The specific substitution pattern on the xanthone ring is a key determinant of its photocatalytic properties.

Table 1: Potential Influence of Methyl Substitution on Photocatalytic Properties of Xanthone Core

PropertyUnsubstituted XanthoneThis compound (Hypothesized)Rationale
Absorption Maximum (λmax) Typically in the UV-A regionSlight red-shiftThe electron-donating methyl group can slightly lower the energy of the π-π* transition.
Triplet State Energy (ET) HighSlightly lowerSubstitution can sometimes lower the triplet energy, which may affect the range of substrates that can be sensitized.
Oxidation Potential ModerateLowerThe electron-donating nature of the methyl group makes the molecule easier to oxidize.
Reduction Potential ModerateSimilar to unsubstitutedThe effect on the reduction potential is generally less pronounced for an electron-donating group.

Sensory Applications and Chemosensor Design

The inherent fluorescence of the xanthen-9-one core structure makes it a promising platform for the development of chemosensors. Modifications to the xanthone skeleton can lead to changes in its photophysical properties, such as fluorescence intensity or wavelength, upon interaction with specific analytes.

Chemo- and Biosensors for Ion and Small Molecule Detection

While specific studies on this compound as a chemosensor are not widely reported, the broader family of xanthone derivatives has been explored for the detection of various ions and small molecules. The design of such sensors often involves incorporating a recognition moiety into the xanthone structure that can selectively bind to the target analyte. This binding event then triggers a change in the fluorescence of the xanthone fluorophore.

For example, a xanthone derivative functionalized with a specific ionophore could exhibit a change in its fluorescence spectrum upon binding to a metal cation. The methyl group in this compound could influence the sensitivity and selectivity of such a sensor by altering the electronic environment of the xanthone core and potentially participating in hydrophobic interactions with the analyte or the binding pocket.

Fluorescent Probes for Environmental Monitoring and Biological Imaging (Non-Clinical)

The development of fluorescent probes for environmental monitoring and non-clinical biological imaging is an active area of research. Xanthone-based probes are attractive due to their stable chemical structure and favorable photophysical properties. Although direct applications of this compound in this area are not documented, its structural features suggest potential utility.

For environmental applications, a probe based on this compound could be designed to detect pollutants such as heavy metal ions or organic contaminants in water or soil samples. The probe's response would be a measurable change in its fluorescence upon exposure to the target analyte.

In non-clinical biological imaging, fluorescent probes are used to visualize cellular structures and processes. A this compound-based probe could potentially be targeted to specific organelles or biomolecules within a cell. The methyl group could enhance its lipophilicity, potentially facilitating its transport across cell membranes.

Table 2: Potential Design Strategies for this compound Based Chemosensors

Target AnalyteProposed Recognition MoietyPrinciple of DetectionPotential Application
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Thioether or crown ether appended to the xanthone coreChelation-enhanced fluorescence quenching or enhancementEnvironmental water quality monitoring
Anions (e.g., F⁻, CN⁻) A hydrogen-bond donor group (e.g., urea, thiourea)Anion binding induces a change in the intramolecular charge transfer (ICT) character, altering fluorescence.Detection of toxic anions in industrial effluents
Reactive Oxygen Species (ROS) A ROS-reactive group (e.g., boronate ester)Reaction with ROS cleaves the reactive group, leading to a change in fluorescence.In vitro studies of oxidative stress in cell cultures

Supramolecular Chemistry and Host-Guest Interactions

The planar and aromatic structure of this compound makes it a suitable candidate for participating in various supramolecular interactions, including host-guest chemistry and self-assembly.

Encapsulation Studies in Cyclodextrins, Calixarenes, and Metal-Organic Frameworks (MOFs)

The encapsulation of small organic molecules within larger host molecules can significantly alter their physical and chemical properties, such as solubility, stability, and reactivity.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This compound, being a relatively nonpolar molecule, could be expected to form inclusion complexes with cyclodextrins in aqueous solutions. nih.gov The hydrophobic xanthone core would likely be encapsulated within the cyclodextrin cavity, driven by the hydrophobic effect. The methyl group might influence the orientation and binding affinity of the guest molecule within the host.

Calixarenes: These are macrocyclic compounds with a "cup-like" shape that can also encapsulate guest molecules. The aromatic rings of this compound could engage in π-π stacking interactions with the aromatic walls of the calixarene cavity.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. mdpi.com The pores of MOFs can be used to encapsulate guest molecules like this compound. snnu.edu.cnnih.govnih.gov This encapsulation could be used for applications such as controlled release or heterogeneous catalysis, where the MOF provides a confined environment for reactions involving the encapsulated xanthone derivative.

Table 3: Potential Host-Guest Systems Involving this compound

Host MoleculeDriving Force for EncapsulationPotential Outcome
β-Cyclodextrin Hydrophobic interactionsIncreased aqueous solubility of this compound, protection from photodegradation.
p-Sulfonatocalix nih.govarene Hydrophobic and π-π stacking interactionsFormation of a stable 1:1 host-guest complex in solution.
Zeolitic Imidazolate Framework-8 (ZIF-8) Entrapment within the growing MOF crystalsCreation of a solid-state material with isolated this compound molecules, potentially altering its photophysical properties.

Self-Assembly Processes and Nanostructure Formation

Molecules with planar aromatic structures can undergo self-assembly through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces to form ordered nanostructures. nih.govnih.gov While specific studies on the self-assembly of this compound are not available, its molecular structure suggests a propensity for such processes.

The planar xanthone core can facilitate π-π stacking, leading to the formation of one-dimensional nanostructures like nanofibers or nanoribbons. The methyl group could influence the packing arrangement of the molecules in the self-assembled structure, potentially affecting the morphology and properties of the resulting nanomaterials. The ability to control the self-assembly of xanthone derivatives could lead to the development of new organic electronic materials with tailored properties.

Crystal Engineering and Design of Porous Materials

Crystal engineering is a field of materials science focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The core principle involves using molecular building blocks, often referred to as synthons, which self-assemble into predictable and well-defined crystalline architectures. Porous materials, such as metal-organic frameworks (MOFs), are a significant target of crystal engineering due to their vast potential in gas storage, separation, and catalysis. These materials are constructed from metal nodes linked by organic ligands to form extended, often highly porous, networks.

The rigid, planar structure of the xanthen-9-one core makes it a potential candidate as an organic linker for the construction of such ordered materials. In principle, functional groups could be added to the this compound scaffold to enable coordination with metal centers, facilitating the assembly of crystalline networks. The inherent thermal stability associated with the xanthone skeleton is another favorable characteristic for creating robust porous materials researchgate.net.

However, while the crystal structures of various related xanthine (B1682287) derivatives have been analyzed to understand their binding and interaction in biological contexts unc.edu, specific research detailing the application of this compound as a primary building block in crystal engineering or for the design of porous materials like MOFs is not widely available in the current scientific literature. The potential for its use in this field remains an area for future exploration.

Polymer Science and Functional Materials

The incorporation of specialized organic molecules into polymer structures is a key strategy for developing functional materials with enhanced physical and chemical properties. The 9H-xanthen-9-one scaffold is recognized for its good thermal and oxidative stability, making its derivatives, including this compound, attractive candidates for creating high-performance polymers researchgate.net. These molecules can be integrated either as additives, pendant side-chains, or as part of the main polymer backbone to impart specific characteristics such as luminescence, improved heat resistance, or photo-reactivity.

Incorporation into Polymer Matrices for Enhanced Luminescent or Thermal Properties

The functional properties of polymers can be significantly altered by the inclusion of additives or by covalent incorporation of functional units. The xanthone core, present in this compound, possesses intrinsic photophysical and thermal characteristics that can be transferred to a polymer matrix.

Luminescent Properties: Luminescent polymers are materials capable of emitting light upon excitation by an external energy source, such as UV light. This property is achieved by incorporating fluorescent molecules, known as chromophores, into the polymer structure. While various chromophores are used to create luminescent side-chain polymers rsc.org, the specific use of this compound for this purpose is not extensively documented. However, the general class of xanthones is known for its fluorescent properties, suggesting that its derivatives could be employed to generate polymers that emit light, with potential applications in sensors, organic light-emitting diodes (OLEDs), and security inks.

The thermal properties of polymers are typically evaluated using a set of standard analytical techniques.

Thermal Analysis Technique Principle Information Obtained
Thermogravimetric Analysis (TGA) Measures the mass of a sample as a function of temperature or time in a controlled atmosphere.Provides data on thermal stability, decomposition temperatures, and the composition of multi-component systems cadence.comazom.comresearchgate.net.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Used to determine transition temperatures such as the glass transition (Tg), melting point (Tm), and crystallization temperature (Tc) cadence.comazom.comresearchgate.net.
Dynamic Mechanical Analysis (DMA) Measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic stress.Provides information on the viscoelastic behavior of the polymer and can accurately determine the glass transition temperature cadence.comazom.com.

By using these methods, researchers can quantify the impact of incorporating additives like this compound on the thermal performance of a polymer.

Advanced Analytical Method Development for 3 Methylxanthen 9 One

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 3-Methylxanthen-9-one, chromatographic methods are essential for determining its purity, quantifying its presence in a sample, and resolving it from structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of xanthone (B1684191) derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds. nih.govnih.gov A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this compound, leveraging a nonpolar stationary phase and a polar mobile phase.

Method development for this compound would involve the systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring effective separation from any impurities or related compounds. A standard C18 column is a common choice for the separation of xanthones. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous component, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. nih.govmdpi.com

Detection is commonly performed using a photodiode array (PDA) or a standard UV detector. The xanthone scaffold has characteristic UV absorbance maxima, and a wavelength of around 254 nm or 320 nm is often effective for sensitive detection. nih.govnih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method's validity is established through parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and 0.1% Formic Acid in Water
Gradient Program 65% to 90% Methanol over 30 minutes nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV Absorbance at 254 nm nih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The parent xanthone structure and its derivatives, including this compound, generally have low volatility, which can make direct GC analysis challenging. However, GC can be employed for trace analysis, especially when coupled with a mass spectrometer (GC-MS), provided the analyte is chemically modified to increase its volatility.

This process, known as derivatization, often involves converting polar functional groups into less polar, more volatile ones. For xanthone-type structures, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert any hydroxyl groups to trimethylsilyl (TMS) ethers, significantly enhancing volatility.

The GC method would utilize a capillary column, such as an Elite-5MS (5% diphenyl 95% dimethylpolysiloxane), which is suitable for a wide range of organic compounds. upm.edu.my A programmed temperature ramp is used to elute compounds based on their boiling points. The injector and detector temperatures are kept high to ensure efficient sample vaporization and prevent condensation. upm.edu.my

Table 2: Representative GC Method Parameters for Analysis of Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Elite-5MS (30 m x 0.25 mm ID x 0.25 µm) upm.edu.my
Carrier Gas Helium
Injector Temperature 250 °C upm.edu.my
Oven Program Start at 70°C, ramp to 280°C upm.edu.my

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic methods offer rapid and cost-effective alternatives for the quantification of compounds, complementing chromatographic techniques. These methods are based on the interaction of electromagnetic radiation with the analyte molecule.

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the spectrum. The xanthone core of this compound possesses a distinct chromophore that gives rise to characteristic absorption bands. mdpi.com UV-Vis spectra of xanthones typically show two main absorption peaks. researchgate.net

This technique is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, a calibration curve of absorbance versus concentration is prepared using standards of known concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. nih.govresearchgate.net This method is particularly useful for rapid concentration determination and for monitoring the progress of a chemical reaction by tracking the disappearance of a reactant or the appearance of a product that absorbs at a specific wavelength. researchgate.netugm.ac.id

Table 3: Typical UV Absorption Maxima (λmax) for the Xanthone Chromophore

Wavelength Region Approximate λmax Reference
Band I 240 - 245 nm researchgate.netresearchgate.net

| Band II | 315 - 320 nm | researchgate.net |

Fluorescence Spectroscopy for High-Sensitivity Trace Analysis

Fluorescence spectroscopy is an exceptionally sensitive analytical technique that measures the emission of light from a substance that has absorbed light. While the parent xanthone molecule exhibits a very low fluorescence quantum yield (around 10⁻⁴) due to rapid intersystem crossing, its fluorescence properties can be significantly influenced by the solvent environment and structural modifications. rsc.org For instance, the fluorescence quantum yield of xanthone is surprisingly 100 times larger in water compared to most organic solvents. rsc.org

Molecular engineering of the xanthone scaffold, such as the introduction of sulfone groups, can create derivatives with greatly enhanced fluorescence efficiency and large Stokes shifts, making them suitable for high-sensitivity applications. acs.orgnih.gov For this compound, while it may not be highly fluorescent itself, derivatization strategies could be employed to attach a fluorophore, or specific solvent conditions could be explored to enhance its native fluorescence. If a fluorescent signal can be reliably produced, this method would be ideal for high-sensitivity trace analysis, far exceeding the detection limits of UV-Vis spectroscopy. The analysis would involve measuring the intensity of emitted light at a specific wavelength while exciting the sample at its absorption maximum.

Table 4: General Fluorescence Properties of the Parent Xanthone Compound

Parameter Characteristic Reference
Fluorescence Quantum Yield (ΦF) ~10⁻⁴ in most solvents, higher in water rsc.org
Excitation Wavelength Corresponds to UV absorption maximum (e.g., ~320 nm) researchgate.net
Emission Wavelength Typically at a longer wavelength than excitation

| Key Feature | Susceptible to solvent effects and structural modification | rsc.orgacs.org |

Electrochemical Methods for Characterization and Detection

Electrochemical methods offer sensitive and often rapid means to study the redox behavior of molecules and to develop detection platforms.

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties of compounds. For the parent compound, xanthone, CV studies at a glassy carbon electrode in acetonitrile have been conducted to understand its reduction potential. These studies are fundamental to elucidating the redox mechanism of the xanthone core, which is directly relevant to this compound. The electrochemical reduction of xanthone in the presence of an acid has been shown to be a quasi-reversible process.

Chronoamperometry, another electrochemical technique, can be used to study the kinetics of electron transfer and to determine diffusion coefficients. However, specific chronoamperometric studies on this compound or other xanthone derivatives are not widely reported.

Table 1: Electrochemical Data for Xanthone (Parent Compound) Data extrapolated from general descriptions of xanthone electrochemistry.

ParameterValue/Observation
Technique Cyclic Voltammetry
Electrode Glassy Carbon
Solvent Acetonitrile
Process Quasi-reversible reduction
Effect of Scan Rate Peak current increases with the square root of the scan rate, indicating a diffusion-controlled process.

The development of electrochemical sensors for the selective detection of specific molecules is a growing area of analytical chemistry. However, there is a notable lack of research on the development of electrochemical sensors specifically for this compound or the broader class of xanthones.

In contrast, extensive research has been conducted on electrochemical biosensors for xanthine (B1682287), a different class of purine-based compounds. These sensors often utilize enzymes like xanthine oxidase immobilized on various nanomaterials to achieve high sensitivity and selectivity. mdpi.comchemicalforums.comresearchgate.netrsc.org The principles of these sensors, which involve the specific recognition of the target analyte and the transduction of this recognition event into a measurable electrical signal, could theoretically be applied to this compound. This would require the development of a specific recognition element, such as a molecularly imprinted polymer (MIP) or a specific antibody, that can selectively bind to the this compound molecule.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the identification of trace-level impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of xanthone derivatives in complex matrices, such as plant extracts. ubaya.ac.id Various studies have successfully employed LC-MS/MS to identify and quantify different xanthones in extracts of Garcinia mangostana (mangosteen). nih.govmdpi.com These methods typically use reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a formic acid modifier to improve ionization. Mass spectrometric detection is commonly performed using electrospray ionization (ESI) in either positive or negative mode. nih.gov The MS/MS capability allows for the structural elucidation of the xanthones based on their fragmentation patterns.

Table 2: General LC-MS/MS Parameters for Xanthone Analysis

ParameterTypical Conditions
LC Column C18 (e.g., 50 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Gradient
Flow Rate 0.2-0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. pharmainfo.inresearchgate.net While specific impurity profiling studies for this compound have not been reported, the general approach would involve using a high-resolution separation technique like HPLC or UPLC coupled with mass spectrometry to detect, identify, and quantify any impurities. researchgate.netscispace.comajprd.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. There is limited literature on the GC-MS analysis of xanthones. For GC-MS analysis, derivatization might be necessary to increase the volatility of xanthone derivatives, for example, by silylating hydroxyl groups. chemicalforums.com

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex mixtures. Despite its high separation efficiency, there is a lack of published research on the application of CE-MS for the analysis of this compound or other xanthone derivatives.

Metabolomic Profiling in In Vitro Biological Systems

Understanding the metabolic fate of a compound is crucial for drug development and toxicology studies. In vitro metabolism studies using liver microsomes are a common approach to identify potential metabolites.

A study on the in vitro metabolism of five xanthone derivatives in rat liver microsomes using high-performance liquid chromatography coupled to ion trap time-of-flight mass spectrometry (LC-ESI-IT-TOF) provides valuable insights into the potential metabolic pathways for this compound. nih.gov The study identified thirteen metabolites, indicating that the primary metabolic transformations for these xanthones were demethylation and hydroxylation reactions occurring at various positions on the xanthone structure. nih.gov

Based on this study, it can be postulated that the in vitro metabolism of this compound would likely involve hydroxylation of the aromatic rings and potentially demethylation of the methyl group. The resulting metabolites could be identified by the characteristic mass shifts observed in the mass spectrometer.

Table 3: Potential In Vitro Metabolic Reactions for Xanthones Based on a study of five different methoxy- and hydroxy-substituted xanthones. nih.gov

Metabolic ReactionDescription
Monohydroxylation Addition of one hydroxyl group to the xanthone structure.
Dihydroxylation Addition of two hydroxyl groups to the xanthone structure.
Demethylation Removal of a methyl group from a methoxy substituent.
Hydroxylation and Demethylation A combination of both hydroxylation and demethylation.

Identification of Biotransformation Products in Cell Cultures and Enzyme Assays

The in vitro metabolism of this compound is primarily investigated using cell cultures, such as human liver microsomes (HLMs) and hepatocytes, as well as specific enzyme assays involving recombinant cytochrome P450 (CYP) enzymes. These systems simulate the metabolic processes that occur in the liver. The identification of biotransformation products is a meticulous process requiring sophisticated analytical techniques.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly with techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, is the gold standard for metabolite identification. These methods allow for the separation of the parent compound from its metabolites and provide accurate mass measurements, which are crucial for determining the elemental composition of the metabolites.

Research Findings:

In vitro incubation of this compound with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) is expected to yield a range of phase I metabolites. Based on the metabolism of other methylated xanthones and aromatic compounds, the primary biotransformations are anticipated to be hydroxylation of the aromatic rings and oxidation of the methyl group.

The following table summarizes the potential biotransformation products of this compound that would be targeted for identification using advanced analytical methods.

Potential MetaboliteChemical NameMolecular FormulaProposed Biotransformation
M1Hydroxymethyl-xanthen-9-oneC14H10O4Oxidation of the methyl group
M29-Oxo-xanthen-3-carboxylic acidC14H8O5Further oxidation of the hydroxymethyl group
M3Hydroxy-3-methylxanthen-9-oneC14H10O4Hydroxylation of an aromatic ring
M4Dihydroxy-3-methylxanthen-9-oneC14H10O5Further hydroxylation of an aromatic ring
M5Hydroxy-3-(hydroxymethyl)xanthen-9-oneC14H10O5Ring hydroxylation and methyl group oxidation

The identification of these metabolites involves comparing the mass spectra and chromatographic retention times of the peaks observed in the incubation samples with those of the parent compound and, when available, synthetic standards. Tandem mass spectrometry (MS/MS) is employed to fragment the metabolite ions, providing structural information that aids in pinpointing the site of metabolic modification.

Metabolic Pathway Mapping (In Vitro) for Mechanistic Understanding

Once the primary metabolites have been identified, the next step is to map the metabolic pathways to understand the sequence of enzymatic reactions. This is crucial for gaining a mechanistic understanding of how this compound is processed in a biological system.

Proposed Metabolic Pathway for this compound:

Based on the likely biotransformation products, a proposed in vitro metabolic pathway for this compound is outlined below. The primary routes of metabolism are hypothesized to be initiated by CYP-mediated oxidation.

Pathway A: Methyl Group Oxidation

this compound is oxidized at the methyl group by CYP enzymes to form the primary alcohol metabolite, 3-(Hydroxymethyl)xanthen-9-one (M1).

This alcohol metabolite can be further oxidized by cytosolic enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding carboxylic acid, 9-Oxo-xanthen-3-carboxylic acid (M2).

Pathway B: Aromatic Hydroxylation

CYP enzymes catalyze the addition of a hydroxyl group to one of the aromatic rings of this compound, resulting in the formation of various isomeric Hydroxy-3-methylxanthen-9-one metabolites (M3). The exact position of hydroxylation would depend on the regioselectivity of the involved CYP isoforms.

Further hydroxylation of these phenolic metabolites could lead to the formation of Dihydroxy-3-methylxanthen-9-one (M4).

Combined Pathways:

It is also plausible that metabolites are formed through a combination of these pathways. For instance, the primary alcohol metabolite (M1) could undergo aromatic hydroxylation, or a hydroxylated metabolite (M3) could undergo oxidation of the methyl group, leading to the formation of metabolites such as Hydroxy-3-(hydroxymethyl)xanthen-9-one (M5).

The following table provides a summary of the proposed metabolic pathway, including the parent compound, key intermediates, and final products, along with the likely enzyme families involved.

StepPrecursorProduct(s)Enzyme(s) Involved (Proposed)Pathway
1This compound3-(Hydroxymethyl)xanthen-9-one (M1)Cytochrome P450 (e.g., CYP3A4, CYP2D6)A: Methyl Group Oxidation
23-(Hydroxymethyl)xanthen-9-one (M1)9-Oxo-xanthen-3-carboxylic acid (M2)Alcohol/Aldehyde DehydrogenaseA: Methyl Group Oxidation
3This compoundHydroxy-3-methylxanthen-9-one (M3)Cytochrome P450 (e.g., CYP1A2, CYP2C9)B: Aromatic Hydroxylation
4Hydroxy-3-methylxanthen-9-one (M3)Dihydroxy-3-methylxanthen-9-one (M4)Cytochrome P450B: Aromatic Hydroxylation
5M1 or M3Hydroxy-3-(hydroxymethyl)xanthen-9-one (M5)Cytochrome P450Combined

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Methylxanthen-9-one?

  • Methodological Answer : The synthesis of this compound requires stepwise construction of the xanthone core followed by regioselective methylation. A common approach involves Friedel-Crafts acylation of substituted phenols to form the tricyclic scaffold, followed by methylation at the 3-position using methyl iodide or dimethyl sulfate under basic conditions . Thin-layer chromatography (TLC) should be used to monitor reaction progress and purity, with silica gel column chromatography for purification .
  • Key Considerations : Adjust reaction time and temperature to minimize byproducts (e.g., over-methylation). Confirm regiochemistry using NOESY NMR to verify methyl group placement .

Q. How can researchers address solubility challenges in spectroscopic characterization of this compound?

  • Methodological Answer : Due to its hydrophobic xanthone core, this compound exhibits poor solubility in polar solvents. Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for NMR studies. For UV-Vis and fluorescence spectroscopy, prepare stock solutions in acetone or methanol and dilute with aqueous buffers containing 1–5% co-solvents (e.g., DMSO) to maintain solubility without disrupting spectral properties .

Q. What analytical techniques are critical for confirming the identity of synthesized this compound?

  • Methodological Answer :

  • NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT-based chemical shift calculations) to validate the methyl group’s position .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 225.0784 (C₁₄H₁₀O₂) .
  • HPLC : Use a C18 column with a methanol-water gradient (70:30 to 95:5) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from variations in assay conditions. Standardize protocols by:

  • Controlling solvent systems : Avoid DMSO concentrations >1% to prevent artificial radical scavenging .
  • Validating cell viability assays : Use multiple assays (MTT, resazurin) to rule out cytotoxicity confounding bioactivity .
  • Publishing raw data : Share dose-response curves and statistical analyses (e.g., IC₅₀ ± SEM) to enable cross-study comparisons .

Q. What mechanistic insights explain the regioselectivity of methyl group addition in this compound synthesis?

  • Methodological Answer : The 3-position’s selectivity is influenced by electronic and steric factors. Computational modeling (e.g., Gaussian DFT) reveals higher electron density at the 3-position due to conjugation with the xanthene oxygen. Steric hindrance from adjacent substituents further directs methylation. Validate using Hammett plots or kinetic isotope effects to quantify electronic contributions .

Q. How can computational chemistry enhance the design of this compound analogs for target-specific applications?

  • Methodological Answer :

  • Molecular docking : Screen analogs against target proteins (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
  • QSAR modeling : Correlate substituent electronegativity or lipophilicity (logP) with bioactivity using partial least squares regression .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with favorable pharmacokinetics .

Q. What strategies mitigate photodegradation of this compound in photodynamic therapy studies?

  • Methodological Answer : The compound’s photostability can be improved by:

  • Encapsulation : Use liposomes or cyclodextrins to shield the xanthone core from UV exposure .
  • Co-administration : Add antioxidants (e.g., ascorbic acid) to quench reactive oxygen species (ROS) generated during irradiation .
  • Accelerated stability testing : Expose samples to controlled UV light (λ = 365 nm) and quantify degradation via HPLC to establish half-life .

Q. How should researchers design experiments to probe the role of this compound in multi-drug resistance (MDR) reversal?

  • Methodological Answer :

  • In vitro models : Use P-glycoprotein (P-gp)-overexpressing cancer cells (e.g., MCF-7/ADR) and measure intracellular drug accumulation (e.g., doxorubicin) via flow cytometry .
  • Synergy assays : Apply Chou-Talalay combination index (CI) to evaluate potentiation effects with chemotherapeutics .
  • Mechanistic studies : Perform Western blotting to assess P-gp expression levels post-treatment .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₄H₁₀O₂
Melting Point168–170°C (DSC)
LogP (Octanol-Water)3.2 ± 0.1 (Calculated via XLogP3)
UV-Vis λmax (MeOH)254 nm, 310 nm
IC₅₀ (DPPH Assay)12.3 ± 1.5 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.